molecular formula C25H24N4O2S2 B2622717 3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea CAS No. 351190-85-7

3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea

Cat. No.: B2622717
CAS No.: 351190-85-7
M. Wt: 476.61
InChI Key: VQJATUFPNCQOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, a hydroxyphenyl group, and a diethylaminobenzoyl group linked through a thiourea bridge. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Coupling with Hydroxyphenyl Group: The benzothiazole intermediate is then coupled with a hydroxyphenyl derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of Diethylaminobenzoyl Group: The final step involves the reaction of the intermediate with 4-(diethylamino)benzoyl chloride in the presence of a base like triethylamine to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Thiourea derivatives with various substituents.

Scientific Research Applications

3-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other compounds.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-3-29(4-2)18-12-9-16(10-13-18)23(31)28-25(32)26-17-11-14-21(30)19(15-17)24-27-20-7-5-6-8-22(20)33-24/h5-15,30H,3-4H2,1-2H3,(H2,26,28,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJATUFPNCQOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.